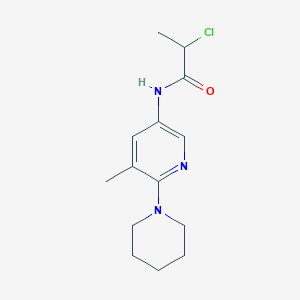

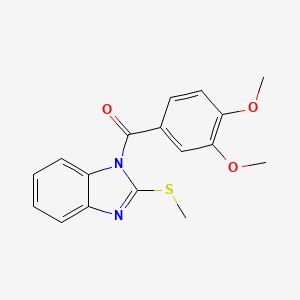

3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. One approach is the Gewald Reaction, which couples aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups . Another method involves the dehydration and sulfur cyclization of alkynols with elemental sulfur . These methods have been used to synthesize a variety of substituted thiophenes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a thiophene ring, a piperidine ring, a benzenesulfonamide group, and a methoxy group. The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophenes can undergo a variety of reactions, including C-H arylation, sulfuration/cyclization, and reactions with trithiocarbonate anions . The specific reactions that this compound would undergo would depend on the other functional groups present and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific properties of this compound would likely be different due to the additional functional groups present.Applications De Recherche Scientifique

Cognitive Enhancing Properties

SB-399885, a compound structurally related to the queried chemical, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat models. It demonstrates significant potential for therapeutic use in conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, by enhancing cholinergic function (Hirst et al., 2006).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their photophysical and photochemical properties are beneficial for photocatalytic applications, indicating a significant advancement in medical treatments (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity and Metabolism

Research into chlorsulfuron, a derivative with similarities in the functional groups, has elucidated its selective herbicidal activity for cereals. The selectivity arises from the ability of certain plants to metabolize chlorsulfuron into inactive products, providing insights into agricultural chemical development and environmental safety (Sweetser, Schow, & Hutchison, 1982).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating various molecular scaffolds, including those similar to the queried compound, have demonstrated potent inhibition of human carbonic anhydrase isozymes. These inhibitors have potential applications in treating conditions like glaucoma and edema by lowering intraocular pressure and promoting diuresis, showcasing the versatility of sulfonamide derivatives in therapeutic development (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Orientations Futures

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This compound, with its complex structure and potential therapeutic properties, could be a valuable subject for future research in the field of medicinal chemistry.

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O3S2/c1-24-18-3-2-16(10-17(18)19)26(22,23)20-11-14-4-7-21(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14,20H,4-5,7-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHSBPOAAVYRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![2-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-4-carboxamide](/img/structure/B2404820.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)